

"1-Bromo-2-fluoro-4-iodobenzene" chemical structure and CAS number

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Compound of Interest

Compound Name: 1-Bromo-2-fluoro-4-iodobenzene

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A Comprehensive Technical Guide to 1-Bromo-2-fluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Bromo-2-fluoro-4-iodobenzene**, a key building block in modern organic synthesis. This document covers its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the realm of pharmaceutical development.

Chemical Identity and Properties

1-Bromo-2-fluoro-4-iodobenzene is a tri-substituted aromatic compound with the CAS Number 136434-77-0.^{[1][2]} Its unique substitution pattern, featuring three different halogens on a benzene ring, makes it a highly versatile reagent in synthetic chemistry. The differential reactivity of the carbon-halogen bonds allows for selective, sequential functionalization, a desirable attribute in the construction of complex molecular architectures.

The chemical structure of **1-Bromo-2-fluoro-4-iodobenzene** is depicted below:

Chemical Structure:

SMILES: FC1=C(Br)C=CC(I)=C1 InChI Key: OCODJNASCDFXSR-UHFFFAOYSA-N

The key quantitative properties of **1-Bromo-2-fluoro-4-iodobenzene** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	136434-77-0	[1][2]
Molecular Formula	C ₆ H ₃ BrFI	[2][3]
Molecular Weight	300.89 g/mol	[3]
Appearance	Pale brown or white to light yellow crystalline solid/powder	[1]
Melting Point	34-43 °C	[1][3]
Boiling Point	80 °C at 2.5 mmHg	[3]
Density (estimate)	2.269 g/cm ³	[3]
Flash Point	> 230 °F (> 110 °C)	[3]
Refractive Index	1.629	[3]
Solubility	Low in water; Soluble in common organic solvents.	

Synthesis and Experimental Protocol

1-Bromo-2-fluoro-4-iodobenzene is typically synthesized via a diazotization reaction starting from 2-fluoro-4-iodoaniline.[1] The following is a representative experimental protocol adapted from similar syntheses of halogenated benzene derivatives.[4][5] This "one-pot" method of diazotization and subsequent reaction is efficient and minimizes the formation of by-products.[4]

Materials:

- 2-fluoro-4-iodoaniline
- Sulfuric acid (H₂SO₄)

- Cuprous bromide (CuBr)
- Potassium bromide (KBr)
- Sodium nitrite (NaNO₂)
- Sodium bisulfite (NaHSO₃)
- Deionized water
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- **Salt Formation:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, slowly add 2-fluoro-4-iodoaniline to a solution of sulfuric acid in water at room temperature. Heat the mixture to reflux and stir for 1-2 hours to ensure complete formation of the anilinium salt.
- **Reaction Setup:** Cool the mixture to 50-60°C. To this, add cuprous bromide, which acts as a catalyst, and potassium bromide. Stir the resulting suspension for approximately 30 minutes.
- **Diazotization:** Slowly add an aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature between 50-60°C. The addition of sodium nitrite will lead to the formation of a diazonium salt, which is an in-situ intermediate. Stir the reaction until the evolution of nitrogen gas ceases.
- **Work-up:** Add an aqueous solution of sodium bisulfite to the reaction mixture to quench any unreacted species. Transfer the mixture to a separatory funnel. The organic product will separate from the aqueous layer.
- **Extraction and Purification:** Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent under reduced

pressure. The crude product can be further purified by distillation or recrystallization to yield pure **1-Bromo-2-fluoro-4-iodobenzene**.

The workflow for this synthesis is illustrated in the diagram below.



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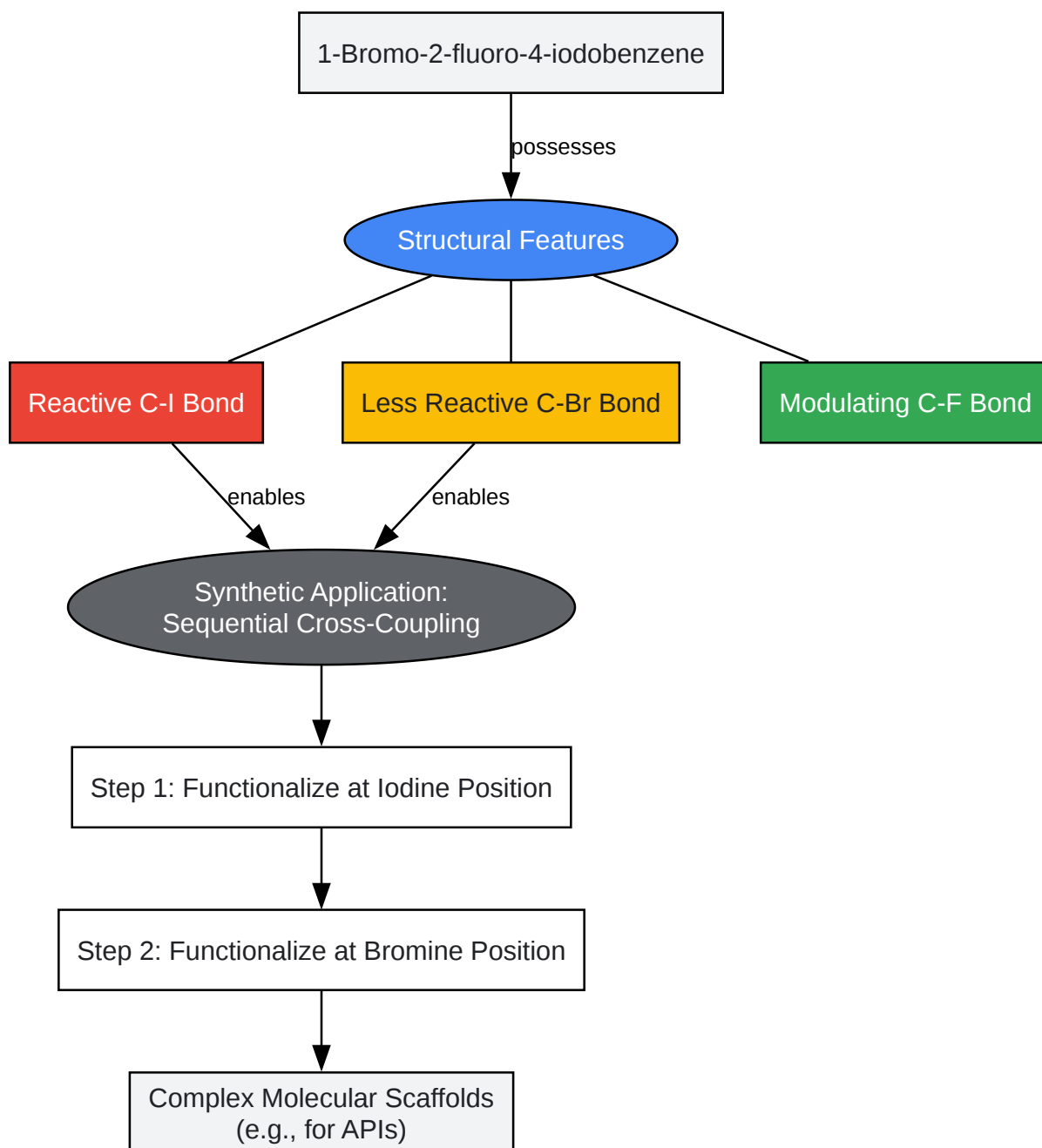
*Synthesis workflow for **1-Bromo-2-fluoro-4-iodobenzene**.*

Applications in Drug Development and Organic Synthesis

1-Bromo-2-fluoro-4-iodobenzene is a valuable building block for drug development professionals and organic chemists.[1] Its utility stems from the differential reactivity of the C-I and C-Br bonds, which allows for selective, stepwise functionalization in cross-coupling reactions.[6] The carbon-iodine bond is more reactive in many palladium-catalyzed reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, than the carbon-bromine bond. [6][7]

This reactivity profile enables a synthetic strategy where the iodine atom is first replaced with a desired chemical moiety. Subsequently, the bromine atom can be targeted in a second, distinct cross-coupling reaction to introduce another functional group. This stepwise approach is crucial for the efficient synthesis of complex, unsymmetrical molecules that are often the basis for active pharmaceutical ingredients (APIs).[7] The fluorine atom can also impart desirable properties to the final molecule, such as altered metabolic stability or binding affinity.[6]

The logical relationship of its structural features to its synthetic applications is outlined below.



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*Utility of **1-Bromo-2-fluoro-4-iodobenzene** in synthesis.*

This strategic approach is instrumental in building libraries of compounds for drug discovery programs, including the synthesis of potential anti-cancer, anti-inflammatory, and antimicrobial agents.[7][8] The ability to precisely control the introduction of different molecular fragments makes **1-Bromo-2-fluoro-4-iodobenzene** an indispensable tool for medicinal chemists.

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